5'-Azacytidine 5'-triphosphate

RNA polymerase kinetics nucleotide analog incorporation enzyme inhibition

5'-Azacytidine 5'-triphosphate (5-aza-CTP) is the irreplaceable, RNA-selective cytidine analog for discerning epigenetic and polymerase research programs. Unlike CTP, its 5-aza triazine ring forms irreversible covalent adducts with RNA m5C-methyltransferases—the mechanistic basis of the Aza-IP protocol for single-base resolution target identification. Unlike 5-aza-dCTP, its ribose configuration drives ~80% RNA incorporation, enabling dissection of RNA-dependent apoptotic pathways (e.g., RRM2 destabilization) separable from DNA hypomethylation. With defined kinetic parameters (Km ~350 µM, 18-fold over CTP) and selective [³H]CTP incorporation inhibition, it is the definitive probe for polymerase fidelity, tRNA nucleotidyl transferase substrate engineering, and RNA-centric mechanisms. Choose 5-aza-CTP when experimental validity depends on authentic RNA-targeted activity.

Molecular Formula C8H15N4O14P3
Molecular Weight 484.14 g/mol
CAS No. 2226-74-6
Cat. No. B1195016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Azacytidine 5'-triphosphate
CAS2226-74-6
Synonyms5'-azacytidine 5'-triphosphate
Molecular FormulaC8H15N4O14P3
Molecular Weight484.14 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)NOP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C8H15N4O14P3/c9-3-1-2-12(8(15)10-3)7-5(14)4(13)6(23-7)11-24-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4-7,11,13-14H,(H,19,20)(H,21,22)(H2,9,10,15)(H2,16,17,18)/t4-,5+,6-,7+/m0/s1
InChIKeyISWUHFDEXOSOCJ-BNHYGAARSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Azacytidine 5'-triphosphate (CAS 2226-74-6): A Ribonucleotide Analog for RNA-Targeted Epigenetic and Polymerase Research


5'-Azacytidine 5'-triphosphate (5-aza-CTP; CAS 2226-74-6) is the triphosphate anabolite of the antileukemic ribonucleoside 5-azacytidine, belonging to the cytidine analog class with a nitrogen substitution at the 5-position of the pyrimidine ring [1]. It is enzymatically synthesized via sequential phosphorylation by uridine-cytidine kinase, CMP kinase, and nucleoside diphosphokinase, and is the predominant intracellular metabolite driving RNA-centric mechanisms of 5-azacytidine [2]. Unlike its deoxy counterpart 5-aza-dCTP, 5-aza-CTP is preferentially incorporated into RNA by RNA polymerases, where it disrupts nucleic acid metabolism, traps RNA cytosine methyltransferases (m5C-RMTs) via covalent adduct formation, and inhibits protein synthesis [3].

Why CTP, 5-aza-dCTP, or Other Cytidine Analogs Cannot Substitute for 5-Azacytidine 5'-triphosphate in Mechanistic Studies


5-Azacytidine 5'-triphosphate cannot be replaced by its natural counterpart CTP or by closely related analogs for three interdependent reasons. First, the 5-aza modification to the cytosine ring creates a triazine structure that is chemically labile at neutral/alkaline pH but uniquely capable of forming irreversible covalent adducts with RNA cytosine methyltransferases—a property absent in CTP and mechanistically distinct from the DNMT-trapping action of 5-aza-dCTP [1]. Second, RNA polymerases discriminate kinetically between 5-aza-CTP and CTP by approximately 18-fold in Km, while HIV-1 reverse transcriptase incorporates 5-aza-CTP at least 10,000-fold less efficiently than 5-aza-dCTP, demonstrating that polymerase selection is exquisitely sensitive to the ribose vs. deoxyribose identity and base modification [2]. Third, the predominant (~80%) incorporation of 5-aza-CTP into RNA versus DNA, coupled with its selective inhibition of CTP—but not UTP—incorporation, means that experimental outcomes relying on RNA-centric mechanisms (m5C-RMT trapping, ribosomal RNA disruption, RRM2 mRNA destabilization) cannot be recapitulated with 5-aza-dCTP or other deoxy-analogs [3].

Quantitative Differentiation Evidence for 5'-Azacytidine 5'-triphosphate: Comparator-Based Performance Data


RNA Polymerase Incorporation Kinetics: 5-aza-CTP Exhibits 18-Fold Lower Affinity Than CTP for DNA-Dependent RNA Polymerase

In a direct head-to-head kinetic comparison using purified DNA-dependent RNA polymerase from E. coli and calf thymus, 5-aza-CTP was incorporated into RNA as a fraudulent nucleotide but with substantially weaker enzyme affinity compared to the natural substrate CTP. The apparent Km for 5-aza-CTP was 350 µM (E. coli) and 390 µM (calf thymus), compared to 20 µM for CTP, representing an ~18-fold difference. The apparent Vmax for CTP was approximately 2-fold greater than for 5-aza-CTP. 5-aza-CTP acted as a weak competitive inhibitor with respect to CTP (Ki = 680 µM for E. coli, 810 µM for calf thymus), whereas CTP was a potent competitive inhibitor with respect to 5-aza-CTP (Ki = 16 µM). This kinetic asymmetry confirms that CTP outcompetes 5-aza-CTP at the RNA polymerase active site by approximately 40- to 50-fold [1].

RNA polymerase kinetics nucleotide analog incorporation enzyme inhibition

Selective Inhibition of CTP but Not UTP Incorporation into RNA by DNA-Dependent RNA Polymerase

5-aza-CTP demonstrates base-specific selectivity in its interaction with DNA-dependent RNA polymerase: it competitively inhibits the incorporation of [³H]CTP into RNA but does not inhibit [³H]UTP incorporation in the same reaction system. This selectivity was demonstrated in the DNA-dependent RNA polymerase reaction where 5-aza-CTP reduced [³H]CTP incorporation while leaving [³H]UTP incorporation unaffected, confirming that 5-aza-CTP competes specifically at the CTP-binding site rather than acting as a general polymerase inhibitor [1]. This behavior contrasts with non-specific nucleotide analog inhibitors that suppress incorporation of multiple NTPs and is consistent with the kinetic data showing competitive inhibition only with respect to CTP [2].

nucleotide selectivity RNA polymerase inhibition CTP competition

HIV-1 Reverse Transcriptase Discriminates 5-aza-CTP from 5-aza-dCTP by ≥10,000-Fold in Incorporation Efficiency

In a direct in vitro incorporation assay using HIV-1 reverse transcriptase, 5-aza-CTP was incorporated at least 10,000-fold less efficiently than its deoxyribonucleotide counterpart 5-aza-dCTP. This massive discrimination was quantified alongside cellular data showing that 5-aza-C and 5-aza-dC treatment produced similar intracellular 5-aza-dCTP levels and near-identical HIV-1 mutational signatures (predominantly G-to-C transversions), confirming that the antiviral activity of 5-aza-C operates primarily through metabolic reduction to 5-aza-dCTP rather than direct 5-aza-CTP incorporation during reverse transcription [1]. This finding establishes that 5-aza-CTP is a poor substrate for HIV-1 RT relative to the deoxy form, and researchers studying retroviral lethal mutagenesis must be aware that ribonucleotide incorporation is negligible in this context.

HIV-1 reverse transcriptase nucleotide discrimination ribonucleotide vs deoxyribonucleotide

Predominant RNA Incorporation (~80%) Versus DNA Incorporation (~20%): Metabolic Partitioning Differentiates 5-aza-CTP from 5-aza-dCTP Pathways

Quantitative mass spectrometry (AZA-MS) and biochemical studies consistently demonstrate that approximately 80-90% of intracellular 5-azacytidine is phosphorylated to 5-aza-CTP and incorporated into RNA, while only 10-20% is reduced by ribonucleotide reductase to 5-aza-dCTP for DNA incorporation [1]. In human lymphoid CEM/O cells, RNA incorporation of the stable analog 5,6-dihydro-5-azacytidine reached 552.6 ± 7.8 pmol/10⁷ cells versus only 64.55 ± 10.0 pmol/10⁷ cells in DNA, an ~8.6-fold RNA-to-DNA ratio [2]. This metabolic partitioning is fundamentally different from decitabine (5-aza-2'-deoxycytidine), which bypasses ribonucleotide reductase and directly enters the DNA incorporation pathway. The RNA-predominant distribution of 5-aza-CTP underlies its RNA-dependent mechanisms, including RRM2 mRNA destabilization and disruption of ribosomal RNA processing, which are not observed with equimolar decitabine [1].

intracellular drug metabolism RNA vs DNA incorporation ribonucleotide reductase

pH-Dependent Triazine Ring Instability Accelerated by 5'-Phosphate: Handling Requirements Distinct from CTP and DHAC

The 1,3,5-triazine ring of 5-azacytidine nucleotides undergoes pH-dependent hydrolytic degradation that is significantly accelerated by the presence of a phosphate group at the 5'-position. Maximum stability is observed at acidic pH (~5.5) with rapid decomposition occurring at neutral and alkaline pH. Consequently, enzymatic synthesis and ion-exchange chromatographic purification of 5-aza-CTP must be performed under acidic conditions to avoid ring opening [1]. In contrast, natural CTP is stable across a broad pH range, and the hydrolytically stable analog 5,6-dihydro-5-azacytidine (DHAC) was specifically developed to overcome this liability [2]. Once 5-aza-CTP is incorporated into a polynucleotide chain, the rate of triazine hydrolysis decreases considerably, providing some protection post-incorporation [1]. Vendor technical datasheets recommend storage at -20°C (powder, 3 years) or -80°C (in solution, 6 months) .

chemical stability triazine hydrolysis nucleotide storage

Covalent Trapping of RNA Cytosine Methyltransferases (m5C-RMTs): A Mechanism-Based Research Application Unique to 5-aza-CTP-Containing RNA

Following incorporation into RNA, 5-aza-CTP presents a 5-azacytosine base that forms a stable, mechanism-based covalent linkage with RNA cytosine-5-methyltransferases (m5C-RMTs) including DNMT2 and NSUN2. This property has been exploited to develop Aza-IP (5-azacytidine-mediated RNA immunoprecipitation), a technique that achieves >200-fold enrichment of tRNA targets compared to background and enables transcriptome-wide identification of m5C-RMT substrates with single-base resolution via a characteristic C→G transversion signature at target cytosines [1]. This covalent trapping mechanism is structurally impossible with CTP (which lacks the 5-aza modification that blocks methyltransferase turnover) and mechanistically distinct from the DNMT-trapping action of 5-aza-dCTP in DNA, as it targets RNA methyltransferases rather than DNA methyltransferases [2]. No alternative nucleotide analog currently offers this RNA-specific covalent trapping capability.

RNA epigenetics m5C methyltransferase Aza-IP covalent enzyme trap

Validated Application Scenarios for 5'-Azacytidine 5'-triphosphate Based on Quantitative Differentiation Evidence


In Vitro Transcription Studies Requiring a CTP-Competitive, Base-Specific RNA Polymerase Probe

Investigators studying RNA polymerase kinetics and fidelity can employ 5-aza-CTP as a CTP-competitive probe with defined kinetic parameters. The 18-fold higher Km (350-390 µM vs. 20 µM for CTP) and 2-fold lower Vmax relative to CTP must be factored into experimental design [1]. The selective inhibition of [³H]CTP but not [³H]UTP incorporation makes 5-aza-CTP suitable for experiments requiring base-specific polymerase interrogation without off-target suppression of uridine incorporation [2]. Buffer systems should be maintained at pH ≤ 7.0 to preserve triazine ring integrity during the course of the assay [3].

RNA Epitranscriptomics: Transcriptome-Wide Profiling of m5C-RMT Substrates via Aza-IP

The Aza-IP protocol is the established method for identifying direct RNA substrates of cytosine-5-methyltransferases (DNMT2, NSUN2, and other m5C-RMTs) at single-base resolution. 5-Azacytidine (which is metabolized intracellularly to 5-aza-CTP and incorporated into RNA) enables the formation of covalent enzyme-RNA adducts that can be immunoprecipitated, achieving >200-fold enrichment of bona fide tRNA targets and revealing novel noncoding RNA substrates [1]. The diagnostic C→G transversion at the target cytosine, caused by the 5-aza modification, provides an internal validation criterion absent from alternative RNA modification mapping approaches [2]. This application is uniquely served by 5-aza-CTP; neither CTP nor 5-aza-dCTP can substitute.

Investigating RNA-Dependent Cytotoxicity Mechanisms Distinct from DNA Hypomethylation

For studies dissecting the RNA-dependent versus DNA-dependent contributions of azanucleoside cytotoxicity, 5-aza-CTP is the essential tool. The ~80% RNA incorporation of 5-aza-CTP, leading to RRM2 mRNA destabilization and ribonucleotide reductase inhibition, constitutes a major apoptotic pathway in AML cells that is mechanistically separable from the DNA hypomethylation effects of 5-aza-dCTP [1]. Researchers comparing 5-azacytidine to decitabine or performing structure-activity relationship studies can use 5-aza-CTP to isolate RNA-mediated effects. The quantitative AZA-MS method enables simultaneous measurement of 5-aza-CTP in RNA and 5-aza-dCTP in DNA, providing direct intracellular pharmacokinetic-pharmacodynamic correlation [2].

tRNA Engineering and Nucleotidyl Transferase Substrate Studies

5-aza-CTP serves as a validated substrate for AMP(CMP) tRNA nucleotidyl transferase from yeast, enabling the enzymatic preparation of tRNAs containing 5-azacytidine at their 3'-termini. The resulting modified tRNAs (e.g., tRNAPhe-n5CpCpA and tRNAPhe-Cpn5CpA) remain substrates for phenylalanyl-tRNA synthetase and are active in poly(U)-dependent ribosomal translation systems [1]. This application leverages 5-aza-CTP's unique properties for studying tRNA modification, aminoacylation fidelity, and ribosomal function, and cannot be replicated with natural CTP due to the absence of the mechanistic trapping and altered base-pairing properties conferred by the 5-aza modification.

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